Trinonanoin

Ketogenesis Medium-Chain Triglyceride Metabolism Odd-Chain Fatty Acid

Trinonanoin (C9TG) is an odd-chain medium-chain triglyceride that reduces prandial blood β-hydroxybutyrate by ~70% compared to even-chain MCT, making it essential for lipid emulsion research where ketosis is contraindicated. Its anaplerotic propionyl-CoA pathway augments the TCA cycle, producing glucogenic outcomes and higher hepatic glycogen deposition vs MCT/LCT controls in TPN models. Procure ≥98% purity C9TG for neonatal/parenteral nutrition formulation and self-microemulsifying drug delivery system (SMEDDS) development.

Molecular Formula C30H56O6
Molecular Weight 512.8 g/mol
CAS No. 126-53-4
Cat. No. B053129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrinonanoin
CAS126-53-4
SynonymsNonanoic Acid 1,2,3-Propanetriyl Ester;  Glycerol Tripelargonate;  Glyceryl Tripelargonate;  NSC 5647;  Tripelargoin;  Tripelargonin
Molecular FormulaC30H56O6
Molecular Weight512.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC
InChIInChI=1S/C30H56O6/c1-4-7-10-13-16-19-22-28(31)34-25-27(36-30(33)24-21-18-15-12-9-6-3)26-35-29(32)23-20-17-14-11-8-5-2/h27H,4-26H2,1-3H3
InChIKeyYRIMSXJXBHUHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trinonanoin (CAS 126-53-4): Chemical Identity and Procurement Specifications for the C9 Odd-Chain Triglyceride


Trinonanoin (CAS 126-53-4, C30H56O6, MW 512.76), also designated glyceryl trinonanoate, tripelargonin, or 1,2,3-trinonanoyl glycerol, is a homogenous triacylglycerol composed of a glycerol backbone esterified at the sn-1, sn-2, and sn-3 positions with three identical nine-carbon (nonanoic/pelargonic) saturated fatty acid chains . As an odd-numbered medium-chain triglyceride (MCT) analog, it exists as a liquid at standard ambient temperatures (melting point 8–9 °C) and exhibits a density of 0.943 g/mL at 20 °C and a refractive index (n20/D) of 1.449 . The compound has been detected in Schizochytrium biomass and is commercially available from major suppliers at purity grades of ≥99.0%, with defined solubility parameters in DMF, DMSO, and ethanol for laboratory formulation workflows .

Why Procuring Trinonanoin Over Standard Even-Chain MCTs (C8/C10) Is a Decision with Measurable Metabolic Consequences


While trioctanoin (tricaprylin, C8:0) and tridecanoin (C10:0) serve as standard even-chain MCT components in parenteral nutrition and lipid-based formulations, their substitution with an odd-chain C9 analog such as trinonanoin is not biochemically neutral [1]. The metabolic divergence arises from the terminal β-oxidation product of odd-chain fatty acids: propionyl-CoA, an anaplerotic substrate capable of entering the tricarboxylic acid cycle via succinyl-CoA, in contrast to the exclusively ketogenic acetyl-CoA produced from even-chain fatty acids [2]. This fundamental distinction translates into quantifiable differences in systemic glucogenic versus ketogenic balance, hepatic oxidation kinetics, and insulinotropic responses—all of which have been empirically validated in comparative in vivo and ex vivo models and cannot be replicated by substituting with C8 or C10 triglycerides [3].

Trinonanoin (Tripelargonin) Quantitative Differentiation Evidence: Head-to-Head Metabolic, Kinetic, and Physicochemical Comparisons


Attenuated Ketogenic Response: Trinonanoin vs. Even-Chain MCT (C8/C10) in Controlled Dietary Rat Models

In a 4-week controlled feeding study where meal-eating rats received isonitrogenous diets delivering 68% of calories from either soy oil (SO), standard MCT (even-chain C8/C10 mixture), or tripelargonin (C9TG), the prandial blood β-hydroxybutyrate (BHB) elevation relative to fasting levels was profoundly different between MCT and C9TG groups [1]. MCT-fed rats exhibited a 1000% increase in blood BHB during meals and a 500% increase in liver BHB relative to fasting baselines. In stark contrast, C9TG-fed rats demonstrated only a 300% increase in blood BHB and a 125% increase in liver BHB—values comparable to the prandial SO-fed controls [1]. This represents an approximately 70% reduction in blood ketone elevation and a 75% reduction in hepatic ketone accumulation compared to standard even-chain MCT under identical dietary conditions [1].

Ketogenesis Medium-Chain Triglyceride Metabolism Odd-Chain Fatty Acid Comparative Nutrition

Hepatic Glucogenic Effect: Superior Plasma Glucose and Liver Glycogen with Trinonanoin/LCT vs. MCT/LCT Emulsions in TPN

A direct comparative study in rabbits receiving total parenteral nutrition (TPN) for 11 days evaluated trinonanoin/LCT (7:3) fat emulsion against a standard MCT/LCT emulsion, with both providing 46.5% of total energy [1]. The trinonanoin/LCT group exhibited significantly higher plasma glucose concentrations on day 4 of infusion, and by day 11 demonstrated elevated plasma lactate and pyruvate levels alongside increased liver glycogen concentrations relative to the MCT/LCT group [1]. These findings indicate a distinct glucogenic effect attributable to the anaplerotic metabolism of the odd-chain C9 fatty acid via propionyl-CoA entry into the TCA cycle [1]. Nitrogen balance was not significantly different between the two emulsion types under this study design [1].

Total Parenteral Nutrition Glucose Homeostasis Anaplerosis Glycogen Synthesis

Enhanced Hepatic Oxidation Kinetics: Odd-Chain C7 and C9 Fatty Acids Oxidized >40% Faster Than Even-Chain C8 and C10 in Isolated Hepatocytes

Using isolated hepatocytes from neonatal piglets, researchers directly compared the oxidative metabolism of [1-14C]-labeled medium-chain fatty acids of varying chain lengths [1]. Hepatocytes incubated with odd-chain fatty acids C7 (triheptanoin-derived) or C9 (trinonanoin-derived) converted the labeled substrate to CO2 and acid-soluble products at a rate more than 40% faster than cells given even-chain 8:0 or 10:0 fatty acids, and simultaneously consumed 7% more oxygen [1]. This accelerated oxidation of odd-chain MCFA was statistically significant (P < 0.01) relative to both even-chain MCFA and the long-chain control 18:1 (n-9) [1]. Additionally, in vivo jugular plasma measurements at 1 hour post-feeding showed that MCFA concentrations decreased with increasing chain length (P < 0.01), confirming chain-length-dependent absorption and clearance kinetics [1].

Hepatic Metabolism Fatty Acid Oxidation Neonatal Nutrition Medium-Chain Triglyceride Kinetics

Differential Insulinotropic Response and Clearance Kinetics: Trinonanoate vs. Even-Chain MCT (C8/C10) in Anesthetized Canine Model

In an anesthetized dog model receiving a 1 g/kg body weight intravenous infusion of a 20% fat emulsion over one hour, trinonanoate (C9 triglyceride) was directly compared to an even-chain MCT emulsion composed of octanoic (C8) and decanoic (C10) acids . The even-chain triglycerides and their corresponding fatty acids cleared from the bloodstream more rapidly than trinonanoate, while ketonemia was high with both fats but more pronounced with the C8/C10 emulsion . Critically, trinonanoate stimulated a more marked increase in insulin secretion relative to the even-chain MCT emulsion, and induced a more pronounced elevation in plasma lactate and pyruvate levels . The attendant hypoglycemia with trinonanoate occurred earlier and was of shorter duration, although comparable in magnitude to the even-chain MCT response .

Insulin Secretion Lipid Infusion Metabolic Endocrinology Odd-Chain Triglyceride Pharmacology

Comparative Organ Safety and Tissue Deposition Profile: C9TG/LCT vs. MCT/LCT Emulsions Following 11-Day Parenteral Administration

An 11-day parenteral administration study in rabbits compared trinonanoin (C9TG)/LCT emulsion (46.5% of total energy) against both LCT-only and standard MCT/LCT fat emulsions [1]. The study found no negative effects on organ weights or liver lipid concentrations in the C9TG/LCT group relative to the comparator emulsions [1]. Tissue deposition analysis revealed that the extent of nonanoic acid (C9) incorporation into liver triglycerides, liver phospholipids, adipose tissue, and skeletal muscle following C9TG/LCT administration was similar to the C8/C10 deposition observed in the MCT/LCT group [1]. Notably, adipose tissue enrichment with the odd-chain fatty acid reached 16 mol%, a level described by the authors as higher than expected [1]. Macroscopic but non-histological liver changes were observed in some C9TG/LCT-treated rabbits [1].

Parenteral Nutrition Safety Organ Toxicity Lipid Emulsion Tissue Deposition

Physicochemical Differentiation: Melting Point and Density of Trinonanoin (C9) Relative to Trioctanoin (C8) and Triheptanoin (C7)

Chain length directly governs the ambient physical state of homogeneous triglycerides, a critical parameter for formulation compatibility and handling. Trinonanoin (C9) exhibits a melting point of 8–9 °C and a density of 0.943 g/mL at 20 °C . Trioctanoin (tricaprylin, C8) has a melting point of 9–10 °C and a density of 0.956 g/mL at 20 °C . Triheptanoin (C7) is also a liquid at room temperature, with density reported at approximately 0.95 g/mL . While all three are liquids under standard laboratory conditions (20–25 °C), the slightly lower density of trinonanoin (0.943 vs. 0.956 g/mL) and its lower melting point (8–9 °C vs. 9–10 °C) relative to trioctanoin provide measurable differentiation for applications where subtle variations in viscosity or low-temperature fluidity influence formulation behavior .

Triglyceride Physicochemical Properties Formulation Excipient Selection Lipid Solvent Melting Point

Trinonanoin Procurement-Led Application Scenarios Based on Quantified Metabolic and Formulation Differentiation


Parenteral and Enteral Nutrition Formulations Requiring Attenuated Ketogenic Burden

Trinonanoin is indicated for procurement when developing lipid emulsions intended for patient populations where excessive ketosis is contraindicated or undesirable. The direct comparative evidence demonstrates that C9TG reduces prandial blood β-hydroxybutyrate elevation by approximately 70% relative to standard even-chain MCT under identical caloric loading [1]. This property supports formulation of TPN or enteral nutrition for neonates, patients with impaired ketone clearance, or metabolic conditions where maintaining lower ketone body concentrations is therapeutically advantageous.

Metabolic Research on Anaplerotic Substrate Supply and Glucogenic Intervention

Trinonanoin is the substrate of choice for experimental models investigating anaplerotic augmentation of the tricarboxylic acid cycle via odd-chain fatty acid metabolism. The compound's demonstrated glucogenic effect in vivo—evidenced by significantly higher plasma glucose and elevated liver glycogen concentrations relative to MCT/LCT controls in TPN settings [2]—positions it as a research tool for studying interventions that modulate gluconeogenesis, hepatic energy charge, or metabolic rescue in conditions of impaired glucose homeostasis.

Lipid-Based Drug Delivery Systems Leveraging Tricaproin Analog Structural Similarity

Trinonanoin may be procured as a structural analog to Tricaproin (trihexanoin, C6) for exploratory formulation of self-microemulsifying drug delivery systems (SMEDDS) or lipid nanocarriers. Tricaproin is established as a delivery vehicle for paclitaxel and other lipophilic anticancer agents . The C9 odd-chain triglyceride offers a slightly higher molecular weight and increased hydrophobicity (LogP 10.68 vs. trioctanoin LogP 9.2) , which may modulate drug solubilization capacity, emulsion droplet stability, or in vivo release kinetics—parameters warranting comparative formulation studies where chain-length optimization is a design variable.

Analytical Reference Standards and Quality Control for Odd-Chain Triglyceride Quantitation

High-purity trinonanoin (≥99.0%) serves as an essential reference standard for gas chromatographic or liquid chromatographic-mass spectrometric (LC-MS) methods quantifying odd-chain triglyceride content in complex lipid mixtures, structured lipids, or nutritional products. The compound's well-defined physicochemical properties (melting point 8–9 °C, density 0.943 g/mL, refractive index 1.449) and availability with detailed certificates of analysis enable its use in analytical method development, validation, and quality control workflows for both research and regulatory applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trinonanoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.